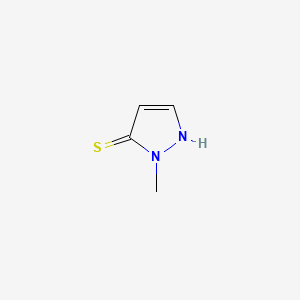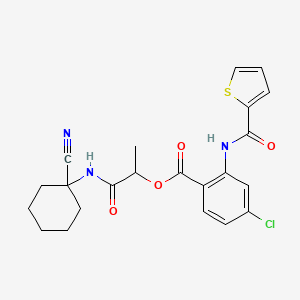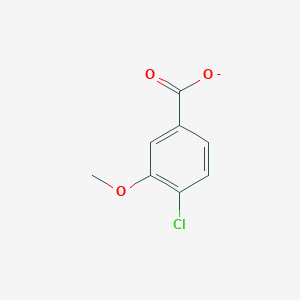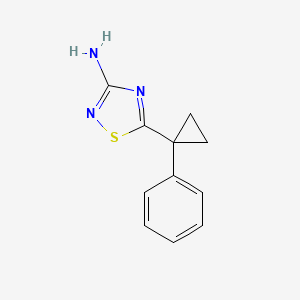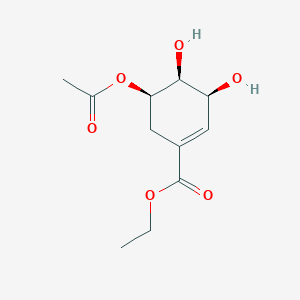
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate typically involves the condensation of aldehydes with acetoacetic ester catalyzed by organic bases such as methylamine or piperidine . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chromatographic separation and purification techniques. The use of high-performance thin-layer chromatography (HPTLC) methods can ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and hydroxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
科学的研究の応用
Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of antiviral drugs, particularly those targeting influenza viruses.
作用機序
The mechanism of action of Ethyl (3S,4S,5R)-5-acetoxy-3,4-dihydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. This inhibition can lead to the disruption of viral replication or other biological activities .
類似化合物との比較
Similar Compounds
Ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.
特性
分子式 |
C11H16O6 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
ethyl (3S,4S,5R)-5-acetyloxy-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-16-11(15)7-4-8(13)10(14)9(5-7)17-6(2)12/h4,8-10,13-14H,3,5H2,1-2H3/t8-,9+,10-/m0/s1 |
InChIキー |
LBZAYEKOWPAGQN-AEJSXWLSSA-N |
異性体SMILES |
CCOC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)OC(=O)C)O)O |
正規SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
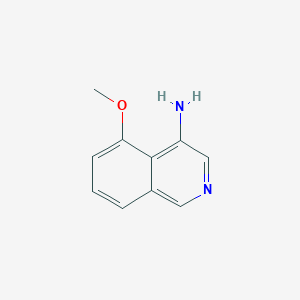
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
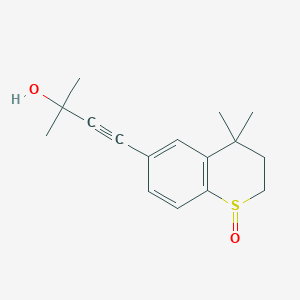

![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
